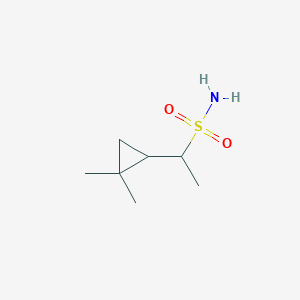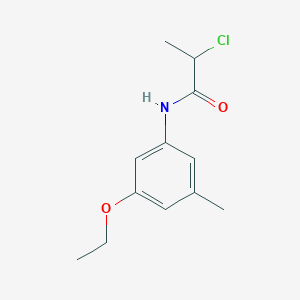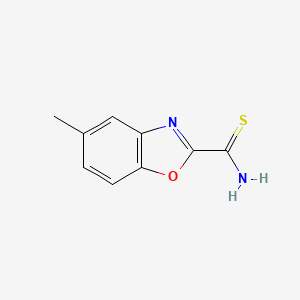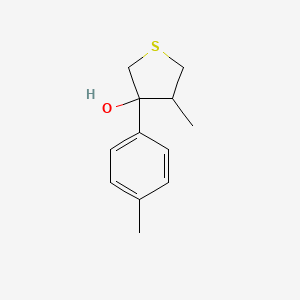
4-Methyl-3-(4-methylphenyl)thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(4-methylphenyl)thiolan-3-ol is a chemical compound with the molecular formula C12H16OS It is a thiolane derivative, characterized by the presence of a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylphenyl derivatives with thiolane precursors. One common method includes the use of 4-methylbenzyl chloride and thiolane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3-(4-methylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methylphenyl)thiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(3-methylphenyl)thiolan-3-ol
- 2-Methyl-3-(4-methylphenyl)thiolan-3-ol
Uniqueness
4-Methyl-3-(4-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
QYXNYCXCILDGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)


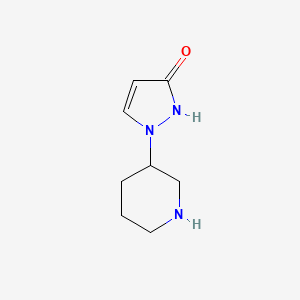
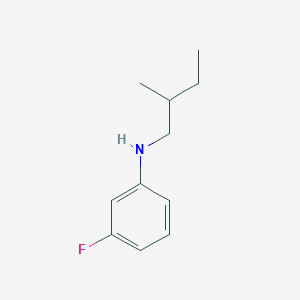
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


